BenchChemオンラインストアへようこそ!

Cox-1/2-IN-1

COX selectivity index dual COX-1/COX-2 inhibitor balanced prostaglandin suppression

COX-1/2-IN-1 (CAS 2358849-47-3, catalog HY-115966; also described in vendor literature as COX-1/2-IN-2) is a synthetic 6-bromo-2-(4-chlorophenyl)-4-methylquinazoline 3-oxide. It belongs to the quinazoline 3-oxide structural class—distinct from propionic acid NSAIDs (e.g., ibuprofen) and sulfonamide-based coxibs (e.g., celecoxib)—and acts as a dual inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), with adjunct inhibitory activity against 5-lipoxygenase (LOX-5).

Molecular Formula C15H10BrClN2O
Molecular Weight 349.61 g/mol
Cat. No. B12427268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCox-1/2-IN-1
Molecular FormulaC15H10BrClN2O
Molecular Weight349.61 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C=CC2=NC(=[N+]1[O-])C3=CC=C(C=C3)Cl)Br
InChIInChI=1S/C15H10BrClN2O/c1-9-13-8-11(16)4-7-14(13)18-15(19(9)20)10-2-5-12(17)6-3-10/h2-8H,1H3
InChIKeyRHVOYKDHVFHENK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





COX-1/2-IN-1 Procurement Guide: Dual COX-1/COX-2 Quinazoline 3-Oxide Inhibitor with Adjunct LOX-5 Activity


COX-1/2-IN-1 (CAS 2358849-47-3, catalog HY-115966; also described in vendor literature as COX-1/2-IN-2) is a synthetic 6-bromo-2-(4-chlorophenyl)-4-methylquinazoline 3-oxide [1]. It belongs to the quinazoline 3-oxide structural class—distinct from propionic acid NSAIDs (e.g., ibuprofen) and sulfonamide-based coxibs (e.g., celecoxib)—and acts as a dual inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), with adjunct inhibitory activity against 5-lipoxygenase (LOX-5) [1]. The compound is commercially available at >98% purity and is soluble in DMSO .

Why Generic COX-1/2-IN-1 Cannot Be Interchanged with Common NSAIDs or Coxibs for Mechanistic Studies


Non-selective NSAIDs (e.g., ibuprofen, indomethacin) and COX-2-selective coxibs (e.g., celecoxib) each occupy extreme ends of the COX-1/COX-2 selectivity spectrum, while COX-1/2-IN-1 occupies a narrow intermediate window with a selectivity index near unity [1]. Moreover, COX-1/2-IN-1 is one of very few commercially available COX inhibitors that simultaneously targets 5-lipoxygenase (LOX-5; IC50 = 15.0 µM), a pathway entirely unaddressed by most clinical NSAIDs [1]. Substituting COX-1/2-IN-1 with ibuprofen or celecoxib in experiments designed to interrogate dual COX/LOX crosstalk, balanced COX-1/COX-2 pharmacology, or structure–activity relationships around the quinazoline 3-oxide scaffold will yield fundamentally different—and potentially misleading—mechanistic conclusions [1].

COX-1/2-IN-1 Quantitative Differentiation Evidence: Head-to-Head Enzymatic, Selectivity, and Multi-Target Profiling


Near-Balanced COX-2/COX-1 Selectivity Ratio of 2.17 Contrasts with Highly Skewed Clinical NSAID Profiles

COX-1/2-IN-1 exhibits a COX-1/COX-2 selectivity index (SI) of 2.17 (COX-1 IC50 13.9 µM ÷ COX-2 IC50 6.4 µM), indicating near-balanced dual inhibition with a mild COX-2 preference [1]. By direct head-to-head comparison within the same study using an ovine COX-1/human recombinant COX-2 assay kit, celecoxib displayed a markedly COX-2-skewed SI of 11.85 (COX-1 IC50 7.35 µM; COX-2 IC50 0.62 µM), while the natural flavonoid quercetin gave an SI of 2.74 (COX-1 IC50 13.84 µM; COX-2 IC50 5.06 µM) [1]. Cross-study data from commercial enzyme assay systems show that ibuprofen is strongly COX-1-biased with an SI of approximately 0.035 (COX-1 IC50 13 µM; COX-2 IC50 370 µM), and indomethacin is approximately equipotent but >500-fold more potent on both isoforms (COX-1 IC50 0.018 µM; COX-2 IC50 0.026 µM; SI ≈ 1.44) . COX-1/2-IN-1 thus occupies a unique selectivity niche—neither COX-1-dominant nor COX-2-selective—distinguishing it from all major clinical NSAID classes for studies requiring dual-pathway modulation without extreme isoform bias.

COX selectivity index dual COX-1/COX-2 inhibitor balanced prostaglandin suppression NSAID pharmacological profiling

Adjunct 5-Lipoxygenase (LOX-5) Inhibition Confers Triple-Target Profile Absent in Celecoxib and Common NSAIDs

COX-1/2-IN-1 (compound 3k) inhibits 5-lipoxygenase (LOX-5) with an IC50 of 15.0 µM, as measured in the same study that characterized its COX-1/COX-2 activity [1]. This LOX-5 inhibitory activity is comparable to its COX-1 potency (13.9 µM), meaning that at concentrations achieving meaningful COX-1 engagement, the compound simultaneously suppresses the leukotriene biosynthetic pathway. In the same assay system, the reference 5-LOX inhibitor zileuton showed an IC50 of 0.42 µM, and quercetin gave an IC50 of 8.04 µM [1]. Celecoxib is primarily a COX-2-selective agent with no meaningful LOX-5 inhibition reported in this assay context, and ibuprofen is a COX-1/COX-2 inhibitor with no established LOX-5 activity at comparable concentrations [1]. The combination of COX-1, COX-2, and LOX-5 inhibition in a single synthetic small molecule makes COX-1/2-IN-1 a tool compound for studying the convergence of prostaglandin and leukotriene signaling in inflammation models.

5-lipoxygenase multi-target anti-inflammatory COX/LOX dual inhibition leukotriene pathway

Halogen-Dependent Potency Tuning: Br (COX-1/2-IN-1) vs. I (COX-1/2-IN-2) at the C-6 Position

Within the same study, the 6-iodo analog (compound 3q, commercially available as COX-1/2-IN-2, CAS 2882832-86-0) demonstrated consistently greater potency than the 6-bromo analog COX-1/2-IN-1 (compound 3k): COX-1 IC50 of 9.7 ± 0.09 µM vs. 13.9 ± 3.21 µM (1.43-fold difference), and COX-2 IC50 of 4.6 ± 1.45 µM vs. 6.4 ± 0.74 µM (1.39-fold difference) [1]. Both compounds exhibited identical LOX-5 IC50 values of 15.0 µM, indicating that C-6 halogen substitution modulates COX but not LOX-5 potency [1]. The selectivity indices are nearly identical (2.17 for Br vs. 2.11 for I), demonstrating that the halogen atom tunes absolute potency without substantially altering isoform selectivity. This halogen-dependent SAR was corroborated by molecular docking showing that the C-6 halogen engages with key residues in the COX-2 active site [1].

structure–activity relationship halogen substitution quinazoline 3-oxide SAR analog comparison

Synthetic Quinazoline 3-Oxide Scaffold vs. Natural Flavonoid Quercetin: Comparable Potency with Chemical Reproducibility Advantage

COX-1/2-IN-1 demonstrates COX-1 and COX-2 IC50 values (13.9 µM and 6.4 µM) that are nearly indistinguishable from the natural flavonoid quercetin (COX-1 IC50 13.84 µM; COX-2 IC50 5.06 µM) within the same assay system [1]. However, COX-1/2-IN-1 is a fully synthetic, single-entity quinazoline 3-oxide with a defined molecular formula (C15H10BrClN2O, MW 349.61) and commercially certified purity >98% . Quercetin, by contrast, is a plant-derived polyphenol subject to natural batch variability in purity, residual solvent content, and oxidation state. The quinazoline 3-oxide core also provides a modular scaffold for further derivatization, whereas quercetin's flavonoid core offers fewer synthetic handles for systematic SAR exploration [1].

synthetic small molecule natural product comparator batch-to-batch reproducibility quinazoline scaffold

Quinazoline 3-Oxide Structural Class Differentiation from Propionic Acid and Sulfonamide NSAID Chemotypes

COX-1/2-IN-1 is built on a quinazoline 3-oxide core, a bicyclic heteroaromatic scaffold that is structurally unrelated to the propionic acid chemotype of ibuprofen or the sulfonamide/sulfone chemotype of celecoxib [1]. Molecular docking studies from the primary publication indicate that the quinazoline 3-oxide scaffold engages COX-1 and COX-2 active site residues through a binding mode distinct from classical NSAIDs, with the 2-aryl substituent and C-6 halogen contributing to isoform recognition [1]. This chemical divergence is relevant for studies aimed at identifying novel COX-inhibitor binding modes, scaffold-hopping campaigns, and experiments where off-target activities associated with the carboxylic acid moiety of traditional NSAIDs (e.g., mitochondrial uncoupling, PPAR agonism) must be excluded.

quinazoline 3-oxide NSAID chemotype scaffold hopping inhibitor chemical diversity

COX-1/2-IN-1 Optimal Procurement and Application Scenarios Based on Differentiated Evidence


Dual COX-1/COX-2 Pharmacological Studies Requiring Balanced Isoform Engagement Without Dominant COX-1 or COX-2 Bias

When an experimental protocol demands near-equivalent inhibition of both COX isoforms—for example, in dissecting the relative contributions of COX-1-derived thromboxane A2 and COX-2-derived prostacyclin to vascular homeostasis, or in profiling the prostaglandin output of tissues co-expressing both isoforms—COX-1/2-IN-1 provides a selectivity index of 2.17 that is uniquely centered between the extremes of ibuprofen (SI ≈ 0.035, COX-1-dominant) and celecoxib (SI = 11.85, COX-2-selective) [1]. This balanced profile avoids the interpretative confound introduced when one isoform is disproportionately silenced, enabling cleaner structure–function correlation in ex vivo and in vitro models [1].

Arachidonic Acid Cascade Studies Requiring Simultaneous COX and 5-LOX Pathway Interrogation

In experiments measuring the full spectrum of arachidonic acid metabolites—prostaglandins (via COX-1/COX-2) and leukotrienes (via 5-LOX)—COX-1/2-IN-1 (LOX-5 IC50 = 15.0 µM) serves as a single-agent tool to suppress both arms of the cascade [1]. This is particularly relevant in leukocyte activation assays, asthma/airway hyperresponsiveness models, and cancer cell lines where COX-2 and 5-LOX are co-upregulated. Using celecoxib or ibuprofen alone would leave the LOX-5 pathway unaddressed, requiring co-administration of a separate LOX inhibitor and introducing pharmacokinetic interaction variables [1].

Quinazoline 3-Oxide Scaffold-Hopping and Structure–Activity Relationship (SAR) Optimization Programs

Medicinal chemistry teams exploring non-classical COX-inhibitor chemotypes can use COX-1/2-IN-1 as a benchmark compound for the quinazoline 3-oxide scaffold class. The established SAR data—showing that C-6 halogen identity (Br vs. I) modulates COX potency by approximately 1.4-fold without altering selectivity—provides a rational starting point for systematic derivatization [1]. The modular quinazoline core, combined with the demonstrated synthetic accessibility of 2,4-disubstituted analogs, supports lead optimization workflows where COX-1/COX-2/LOX-5 activity can be tracked alongside cytotoxicity and free radical scavenging endpoints [1].

Inflammation Pharmacology Teaching and Reference Compound Panels for COX Inhibitor Selectivity Demonstration

COX-1/2-IN-1 fills a gap in teaching and reference compound panels that typically include only COX-1-selective (e.g., SC-560), COX-2-selective (e.g., celecoxib), and non-selective (e.g., indomethacin) agents. Adding COX-1/2-IN-1 to such a panel provides students and trainees with a concrete example of a dual inhibitor that is neither COX-1- nor COX-2-dominant, with the added educational value of demonstrating LOX-5 co-inhibition in a single molecular entity [1]. Its commercial availability at >98% purity with defined solubility parameters (10 mM in DMSO) facilitates straightforward incorporation into standard laboratory protocols .

Quote Request

Request a Quote for Cox-1/2-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.